molecular formula C25H19ClN2O3 B11998954 4-((4-Chlorobenzyl)oxy)-N'-((2-hydroxy-1-naphthyl)methylene)benzohydrazide CAS No. 332146-95-9

4-((4-Chlorobenzyl)oxy)-N'-((2-hydroxy-1-naphthyl)methylene)benzohydrazide

Cat. No.: B11998954
CAS No.: 332146-95-9
M. Wt: 430.9 g/mol
InChI Key: XQQKAHVAPHGGHU-JFLMPSFJSA-N
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Description

4-((4-Chlorobenzyl)oxy)-N’-((2-hydroxy-1-naphthyl)methylene)benzohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-((2-hydroxy-1-naphthyl)methylene)benzohydrazide typically involves the condensation of 4-chlorobenzyl alcohol with benzohydrazide in the presence of a suitable catalyst. The reaction conditions may include:

    Solvent: Common solvents used in such reactions include ethanol or methanol.

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction may take several hours to complete.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)oxy)-N’-((2-hydroxy-1-naphthyl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-((2-hydroxy-1-naphthyl)methylene)benzohydrazide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular responses.

    Pathways: Interference with signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorobenzyl)oxy)benzohydrazide
  • N’-((2-hydroxy-1-naphthyl)methylene)benzohydrazide

Uniqueness

4-((4-Chlorobenzyl)oxy)-N’-((2-hydroxy-1-naphthyl)methylene)benzohydrazide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

332146-95-9

Molecular Formula

C25H19ClN2O3

Molecular Weight

430.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C25H19ClN2O3/c26-20-10-5-17(6-11-20)16-31-21-12-7-19(8-13-21)25(30)28-27-15-23-22-4-2-1-3-18(22)9-14-24(23)29/h1-15,29H,16H2,(H,28,30)/b27-15+

InChI Key

XQQKAHVAPHGGHU-JFLMPSFJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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